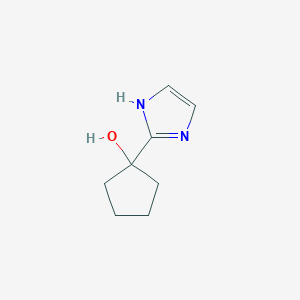

1-(1H-imidazol-2-yl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-2-yl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREYHXVIYOXXQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=NC=CN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Imidazol 2 Yl Cyclopentan 1 Ol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(1H-imidazol-2-yl)cyclopentan-1-ol reveals several possible disconnections. The most logical approach involves separating the imidazole (B134444) and cyclopentanol (B49286) rings. This leads to two primary synthons: a 2-substituted imidazole synthon and a cyclopentanone (B42830) equivalent.

One key disconnection is at the C2-carbon of the imidazole ring and the carbinol carbon of the cyclopentanol. This suggests a synthetic route starting from a 2-lithioimidazole derivative and cyclopentanone. The forward synthesis would involve the nucleophilic addition of the organolithium species to the ketone.

Another strategy involves disconnecting the bonds within the imidazole ring itself, suggesting its construction from acyclic precursors already bearing the cyclopentanol moiety. This approach would utilize established imidazole syntheses, such as multi-component reactions, where one of the starting materials is a functionalized cyclopentane (B165970) derivative.

Approaches for Imidazole Ring Formation

The formation of the imidazole ring is a cornerstone of organic synthesis, with numerous methods developed over the years. bohrium.commdpi.com These can be broadly categorized into multi-component reactions, transition metal-catalyzed processes, and the cyclization of functionalized precursors.

Multi-component reactions (MCRs) offer an efficient route to highly substituted imidazoles in a single step, aligning with the principles of green chemistry. bohrium.com The Debus-Radziszewski imidazole synthesis is a classic example, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org

For the synthesis of this compound, a modified Radziszewski reaction could be envisioned. This would involve the reaction of a cyclopentane-derived α-hydroxy aldehyde, glyoxal, and ammonia. The challenge in this approach lies in the synthesis and stability of the required α-hydroxy aldehyde of cyclopentane.

| Reaction Name | Reactants | Product Type | Reference |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, ammonia | Substituted imidazoles | wikipedia.org |

| Van Leusen Imidazole Synthesis | Aldimine, tosylmethylisocyanide (TosMIC) | 1,4,5-trisubstituted imidazoles | scispace.com |

The van Leusen imidazole synthesis provides another powerful MCR approach, reacting an aldimine with tosylmethylisocyanide (TosMIC) to form the imidazole ring. scispace.com This method is particularly useful for creating 1,5-disubstituted imidazoles.

Transition metal catalysis has emerged as a versatile tool for the synthesis of heterocyclic compounds, including imidazoles. nih.gov These methods often proceed under mild conditions and with high functional group tolerance. Copper-catalyzed [3+2] cycloaddition reactions, for instance, can be employed to construct the imidazole ring. acs.org

In the context of this compound, a transition metal-catalyzed approach could involve the coupling of a cyclopentane-containing precursor with other components to form the imidazole ring. While direct cycloaddition to form the target molecule in one step is complex, transition metals can be instrumental in the formation of key intermediates.

| Catalyst | Reaction Type | Key Features | Reference |

| Copper | [3+2] Cycloaddition | High regioselectivity, use of oxygen as an oxidant | acs.org |

| Rhodium | Transannulation | Formation from other heterocycles | rsc.org |

| Palladium | Cross-coupling | C-N and C-C bond formation for precursor synthesis |

A widely used and flexible approach to imidazole synthesis involves the cyclization of appropriately functionalized acyclic precursors. bohrium.commdpi.com This strategy allows for the independent synthesis of fragments which are then combined and cyclized. For the target molecule, this could involve the preparation of a precursor containing the cyclopentanol moiety and a 1,2-diamino functionality, or an α-amino ketone derivative which can then be cyclized with a source of the remaining imidazole atoms.

A plausible route involves the reaction of an α-hydroxy-α-cyclopentyl aldehyde with ammonia and formaldehyde. However, the more common approach is the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate (B1221674) or a similar reagent. Another variation is the condensation of an α-dicarbonyl compound with an aldehyde and ammonia, as seen in the Debus-Radziszewski synthesis. wikipedia.org

Strategies for Cyclopentanol Ring Integration

A common and straightforward strategy is to start with a commercially available or easily synthesized cyclopentane derivative. Cyclopentanone is an ideal starting material. It can be functionalized in various ways to be incorporated into the imidazole synthesis.

For example, direct addition of a 2-lithiated imidazole to cyclopentanone would yield the target compound. This requires the protection of the imidazole N-H proton before lithiation.

| Starting Material | Reaction | Intermediate/Product |

| Cyclopentanone | Grignard reaction with 2-imidazolylmagnesium bromide | This compound |

| Cyclopentanone | Reaction with 2-lithio-1-(triphenylmethyl)imidazole | 1-(1-(triphenylmethyl)-1H-imidazol-2-yl)cyclopentan-1-ol |

| Cyclopentene (B43876) oxide | Ring opening with a 2-imidazole nucleophile | 2-(1H-imidazol-2-yl)cyclopentan-1-ol |

Alternatively, cyclopentanone can be converted to an α-haloketone, which can then react with an amidine to form the imidazole ring. This approach builds the imidazole ring onto the pre-existing cyclopentane structure.

Stereoselective Introduction of the Hydroxyl Group

Achieving stereoselectivity in the synthesis of this compound, which is a chiral molecule, would necessitate the use of asymmetric synthesis techniques. Since the hydroxyl group is introduced via the addition of an imidazole nucleophile to a cyclopentanone precursor, the stereochemistry is determined during this addition step.

One common strategy for stereoselective nucleophilic addition to a prochiral ketone involves the use of a chiral catalyst or auxiliary. For instance, a chiral ligand in conjunction with an organometallic imidazole derivative could facilitate a facial-selective attack on the cyclopentanone ring. While specific examples for the synthesis of this particular compound are not prevalent in the literature, analogous reactions with other nucleophiles and ketones provide a framework.

Another approach is substrate-controlled stereoselection, where a chiral center already present in either the imidazole-containing reactant or the cyclopentanone derivative directs the nucleophilic addition. However, for the synthesis of enantiomerically pure this compound from achiral starting materials, a catalyst-controlled or reagent-controlled method would be necessary.

A hypothetical stereoselective synthesis could involve the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, which is known to effectively reduce ketones to alcohols with high enantioselectivity. However, this would yield a secondary alcohol, not the tertiary alcohol in the target molecule. A more relevant approach would be the enantioselective addition of a 2-organometallic imidazole reagent to cyclopentanone in the presence of a chiral ligand.

Table 1: Potential Chiral Ligands for Stereoselective Addition

| Ligand Type | Example Ligand | Potential Application |

| Chiral Diamine | (-)-Sparteine | Complexation with organolithium reagents to induce enantioselectivity. |

| Chiral Amino Alcohol | (1R,2S)-(-)-N-Methylephedrine | Can act as a chiral auxiliary or ligand for various metal-catalyzed additions. |

| BINOL Derivatives | (R)-BINOL | Used in conjunction with diethylzinc (B1219324) or other organometallics to catalyze enantioselective additions to ketones. |

This table presents potential ligands for a hypothetical stereoselective synthesis and is based on general principles of asymmetric catalysis.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate preparation of the imidazole and cyclopentane moieties, which are then coupled in a late-stage step. A prime example of this approach is the reaction of a 2-lithiated imidazole with cyclopentanone. researchgate.net In this route, the imidazole ring is first protected, typically on one of the nitrogen atoms, to prevent side reactions. A common protecting group is the trityl (triphenylmethyl) group. The protected imidazole is then lithiated at the C2 position using a strong base like n-butyllithium (n-BuLi). This organolithium species is then reacted with cyclopentanone to form the desired carbon-carbon bond and, after an acidic workup, the tertiary alcohol. masterorganicchemistry.com

Scheme 1: Convergent Synthesis via Lithiated Imidazole

Protection of imidazole (e.g., with trityl chloride).

Lithiation of the protected imidazole at the C2 position.

Nucleophilic addition to cyclopentanone.

Deprotection and acidic workup to yield the final product.

A divergent synthesis , on the other hand, would start from a common intermediate that could be used to generate a variety of related structures. For instance, one could envision a scenario where a precursor containing both the imidazole and a modifiable cyclopentyl group is synthesized. From this intermediate, various derivatives could be produced. However, for the specific synthesis of this compound, a convergent approach is generally more direct and efficient.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound, particularly through the lithiated imidazole route, would focus on several key parameters to maximize the yield and purity of the product.

Choice of Base and Solvent: The choice of the strong base for the lithiation of the protected imidazole is crucial. While n-BuLi is commonly used, other organolithium bases or lithium amide bases could be explored. The solvent also plays a significant role; tetrahydrofuran (B95107) (THF) is a common choice due to its ability to solvate the organolithium intermediate. researchgate.net

Temperature: Organolithium reactions are typically carried out at low temperatures, such as -78 °C, to prevent side reactions and ensure the stability of the lithiated intermediate. The temperature of the addition to cyclopentanone can also be optimized to balance the reaction rate with the prevention of side products.

Protecting Group: The choice of the protecting group for the imidazole nitrogen is important. The trityl group is often used, but other groups like tosyl or a silyl (B83357) group could be investigated for their ease of introduction and removal, as well as their influence on the lithiation step.

Table 2: Hypothetical Optimization of Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

| Base | n-BuLi | s-BuLi | LDA | Optimization of lithiation efficiency. |

| Solvent | THF | Diethyl Ether | Toluene | Impact on solubility and reactivity. |

| Temperature | -78 °C | -40 °C | 0 °C | Balancing reaction rate and side reactions. |

| Quenching Agent | NH4Cl (aq) | H2O | Dilute HCl | Affecting product isolation and purity. |

This table is illustrative and represents a typical approach to optimizing a Grignard-type reaction. The specific outcomes would need to be determined experimentally.

Isolation and Purification Techniques

The isolation and purification of this compound from the reaction mixture would involve a series of standard laboratory procedures.

Extraction: After the reaction is quenched, the product would typically be extracted from the aqueous layer into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The basic nature of the imidazole ring means that the pH of the aqueous layer during extraction is a critical parameter. Adjusting the pH can help to separate the desired product from acidic or basic impurities.

Chromatography: Column chromatography is a common method for purifying organic compounds. For this compound, silica (B1680970) gel would likely be the stationary phase. A gradient of a polar solvent (like methanol (B129727) or ethanol) in a less polar solvent (such as ethyl acetate or dichloromethane) would be used to elute the product from the column. The polarity of the eluent would be optimized to achieve good separation from any remaining starting materials or byproducts.

Crystallization: If the final product is a solid, recrystallization can be an effective purification technique. A suitable solvent or solvent system would be one in which the product is soluble at high temperatures but less soluble at lower temperatures, allowing for the formation of pure crystals upon cooling.

Chemical Reactivity and Mechanistic Investigations of 1 1h Imidazol 2 Yl Cyclopentan 1 Ol

Reactivity of the Imidazole (B134444) Heterocycle

The reactivity of the imidazole ring is a cornerstone of its chemical character. Generally, this heterocycle can undergo a variety of reactions, influenced by the substituents attached to it. However, no studies specific to 1-(1H-imidazol-2-yl)cyclopentan-1-ol were identified.

Electrophilic Aromatic Substitution Patterns

For the broader class of imidazoles, electrophilic substitution is a characteristic reaction. The position of substitution (C2, C4, or C5) is highly dependent on the reaction conditions and the nature of existing substituents. The cyclopentanol (B49286) group at the C2 position would be expected to influence the electron density of the imidazole ring, thereby directing incoming electrophiles. However, no experimental data, such as nitration, halogenation, or Friedel-Crafts reactions, on this compound has been published to confirm these patterns.

Nucleophilic Attack Pathways

While less common for the electron-rich imidazole ring itself, nucleophilic attack can occur, particularly on substituted imidazoles or under specific catalytic conditions. Research into pathways such as direct nucleophilic substitution or metal-mediated cross-coupling reactions involving the imidazole ring of this compound is absent from the current body of scientific literature.

Reactions of the Cyclopentanol Moiety

The cyclopentanol portion of the molecule introduces a secondary alcohol, a functional group with a rich and well-understood chemistry.

Hydroxyl Group Transformations

The hydroxyl group is amenable to a wide range of transformations, including oxidation, esterification, and etherification. For this compound, these reactions would yield ketones, esters, and ethers, respectively. While the general principles of these transformations are known, specific examples, reaction conditions, and yields for this particular compound are not available in published literature. Data on the chemoselectivity of these reactions, particularly concerning the potential for competing reactions at the imidazole nitrogen atoms, is also undocumented.

Stereochemical Outcomes of Cyclopentane (B165970) Ring Transformations

Reactions involving the cyclopentane ring or the hydroxyl group could have significant stereochemical implications, especially if they create new chiral centers or proceed via stereospecific mechanisms. The influence of the adjacent imidazole group on the stereochemical outcome of such reactions would be a key area of investigation. However, no studies on the stereochemistry of reactions at the cyclopentanol center of this molecule have been published.

Inter-moiety Chemical Interactions and Their Influence on Reactivity

The proximity of the hydroxyl group on the cyclopentyl ring to the imidazole moiety allows for significant intramolecular interactions that can modulate the reactivity of both groups. A primary interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group (-OH) and the lone pair of electrons on the N-3 atom of the imidazole ring. This type of interaction can influence the nucleophilicity and basicity of the imidazole ring.

The formation of an intramolecular hydrogen bond can decrease the availability of the lone pair on N-3 for external reactions, thereby reducing its basicity and nucleophilicity. Conversely, this interaction can increase the acidity of the hydroxyl proton, making it more susceptible to deprotonation by a strong base. The steric bulk of the cyclopentyl group can also influence the accessibility of the imidazole ring to incoming reagents.

Studies on other molecules containing both imidazole and alcohol functionalities have shown that intramolecular hydrogen bonding can be a key determinant of their chemical and biological activity. For instance, in certain enzyme inhibitors, such an interaction is crucial for the correct orientation of the molecule within the active site. nih.gov

Table 1: Potential Intramolecular Interactions in this compound and Their Postulated Effects

| Interaction Type | Participating Groups | Potential Effect on Reactivity |

| Intramolecular Hydrogen Bonding | Cyclopentanol -OH and Imidazole N-3 | Decreased basicity/nucleophilicity of the imidazole ring; Increased acidity of the hydroxyl proton. |

| Steric Hindrance | Cyclopentyl group and Imidazole ring | Reduced accessibility of the imidazole N-1 and N-3 positions to bulky reagents. |

| Inductive Effect | Imidazole ring on Cyclopentanol | The electron-withdrawing nature of the imidazole ring may slightly increase the acidity of the hydroxyl group. |

Elucidation of Reaction Mechanisms

The reaction mechanisms for transformations involving this compound would be analogous to those established for its constituent functional groups.

Detailed transition state analysis for reactions of this compound is not available. However, for hypothetical reactions, we can predict the nature of the transition states based on related systems.

For instance, in an acid-catalyzed dehydration of the cyclopentanol moiety to form an alkene, the transition state would likely involve a protonated hydroxyl group (an oxonium ion) departing to form a tertiary carbocation centered on the cyclopentyl ring. The stability of this carbocation would be influenced by the electronic properties of the adjacent imidazole ring. The imidazole ring, being electron-withdrawing, might destabilize a neighboring carbocation, potentially making the dehydration reaction less favorable compared to a simple cyclopentanol.

In the case of nucleophilic substitution at the imidazole ring, for example, N-alkylation, the transition state would involve the approach of an electrophile to one of the nitrogen atoms. The presence of the bulky cyclopentanol group at the 2-position would likely favor alkylation at the less sterically hindered N-3 position, assuming the N-1 position is protonated or unsubstituted.

Specific kinetic data for reactions of this compound are not found in the reviewed literature. However, kinetic studies on the hydrolysis of acylimidazoles, which share the feature of a substituent at the 2-position, have shown that the reaction mechanism can involve the formation of a tetrahedral intermediate. cdnsciencepub.com The rates of these reactions are highly dependent on the pH and the nature of the acyl group. cdnsciencepub.com

For this compound, kinetic studies of reactions such as oxidation of the alcohol or substitution on the imidazole ring would be necessary to determine the rate-determining steps and the influence of the inter-moiety interactions on the reaction rates. For example, the rate of oxidation of the tertiary alcohol would likely be slow, as it would require C-C bond cleavage.

Chemo- and Regioselectivity in Chemical Transformations

The presence of multiple reactive sites in this compound—the N-1 and N-3 atoms of the imidazole ring, the C-4 and C-5 positions of the imidazole ring, and the hydroxyl group—raises questions of chemo- and regioselectivity in its reactions.

Chemoselectivity: In reactions with reagents that can react with both amines and alcohols, the outcome would depend on the reaction conditions. For example, in an acylation reaction, both the imidazole nitrogen and the cyclopentanol oxygen are potential nucleophiles. Under basic conditions, the more nucleophilic imidazole nitrogen would likely react preferentially. However, under acidic conditions, the imidazole ring would be protonated, rendering it less nucleophilic and potentially favoring reaction at the hydroxyl group.

Regioselectivity: For electrophilic attack on the imidazole ring, the substituent at the 2-position and the reaction conditions play a crucial role in determining the position of substitution (C-4 vs. C-5). The bulky cyclopentanol group might direct incoming electrophiles to the C-5 position to minimize steric hindrance.

In the case of N-alkylation, the reaction can occur at either N-1 or N-3. The regioselectivity is often influenced by the nature of the electrophile and the presence of a base. In many cases, a mixture of N-1 and N-3 alkylated products is obtained.

Table 2: Predicted Chemo- and Regioselectivity in Reactions of this compound

| Reaction Type | Reagent/Conditions | Predicted Major Product/Selectivity | Rationale |

| Acylation | Acyl chloride/Base | N-acylated imidazole | The imidazole nitrogen is generally more nucleophilic than the tertiary alcohol. |

| Alkylation | Alkyl halide/Base | Mixture of N-1 and N-3 alkylated products | Both nitrogens are nucleophilic; steric factors may favor N-3. |

| Electrophilic Aromatic Substitution | e.g., Nitrating agent | Substitution at C-5 of the imidazole ring | The C-2 position is blocked, and the bulky substituent at C-2 may direct the electrophile to the less hindered C-5 position. |

| Dehydration | Strong acid, heat | Cyclopentene (B43876) derivative | Acid-catalyzed elimination of the tertiary alcohol. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 1-(1H-imidazol-2-yl)cyclopentan-1-ol, the ¹H NMR spectrum is expected to show distinct signals for the imidazole (B134444) ring, the cyclopentane (B165970) ring, the hydroxyl group, and the imidazole N-H proton.

Imidazole Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) are in different chemical environments and are expected to appear as singlets or narrow doublets, typically in the aromatic region of the spectrum (δ 6.5-7.5 ppm).

Cyclopentane Ring Protons: The eight protons of the cyclopentane ring are diastereotopic due to the substitution pattern. They would likely appear as a series of complex, overlapping multiplets in the upfield region (δ 1.5-2.5 ppm).

Hydroxyl and N-H Protons: The hydroxyl (-OH) proton and the imidazole amine (N-H) proton typically appear as broad singlets. Their chemical shifts are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental results may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole CH (C4/C5) | 7.0 - 7.2 | s (or d) |

| Cyclopentane CH ₂ | 1.6 - 2.2 | m |

| Hydroxyl OH | Variable | br s |

| Imidazole NH | Variable (often >10 ppm) | br s |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal, providing information on the types of carbons present (e.g., C, CH, CH₂, CH₃).

Imidazole Ring Carbons: Three signals are expected for the imidazole ring. The carbon atom situated between the two nitrogen atoms (C2) is the most deshielded (~δ 145-150 ppm). The other two carbons (C4 and C5) would resonate at lower chemical shifts (~δ 115-130 ppm).

Cyclopentane Ring Carbons: The spectrum would show a signal for the quaternary carbinol carbon (C1'), which is attached to the hydroxyl group and the imidazole ring, typically in the δ 70-85 ppm range. The remaining four methylene (B1212753) carbons of the cyclopentane ring would appear in the upfield region (δ 20-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental results may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C 2 | 145 - 150 |

| Imidazole C 4/C 5 | 117 - 128 |

| Cyclopentane C 1' (C-OH) | 75 - 85 |

| Cyclopentane C H₂ | 23 - 40 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A ¹H-¹H COSY spectrum would reveal correlations between the neighboring methylene protons within the cyclopentane ring, helping to trace the spin system of the aliphatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique would be used to definitively assign which proton signals correspond to which carbon signals in the cyclopentane and imidazole rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the cyclopentane protons to the imidazole C2 carbon, confirming the attachment point between the two rings.

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic processes within a molecule, such as conformational changes or restricted rotation. For this compound, DNMR could potentially be used to study the rotational barrier around the single bond connecting the cyclopentane ring to the imidazole ring. At low temperatures, this rotation might slow down sufficiently to cause broadening or splitting of specific NMR signals, allowing for the calculation of the energetic barrier to rotation.

X-ray Diffraction Studies for Solid-State Structure and Stereochemistry

X-ray diffraction analysis of a single crystal provides the most precise and unambiguous information about the three-dimensional structure of a molecule in the solid state. This technique can determine exact bond lengths, bond angles, and torsion angles, as well as how molecules are arranged in the crystal lattice.

A crystal structure of this compound would confirm the connectivity established by NMR. Furthermore, it would reveal the solid-state conformation of the molecule, including the puckering of the cyclopentane ring and the relative orientation of the imidazole and cyclopentanol (B49286) moieties. Intermolecular interactions, particularly hydrogen bonds involving the hydroxyl group and the N-H group of the imidazole ring, would be clearly identified, showing how the molecules pack together.

Table 3: Representative Crystallographic Data Parameters (Hypothetical) (Note: This table illustrates the type of data obtained from an X-ray diffraction experiment; specific values require experimental determination.)

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules in the unit cell |

| Key Bond Lengths | e.g., C-O, C-N, C-C distances |

| Key Bond Angles | e.g., O-C-C, N-C-N, C-C-C angles |

| Hydrogen Bonds | Donor-H···Acceptor distances (Å) and angles (°) |

Absolute stereochemistry refers to the three-dimensional arrangement of atoms in a chiral molecule. The compound this compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have enantiomers, and the determination of absolute stereochemistry is not applicable. If the molecule were modified to be chiral (for example, by introducing another substituent on the cyclopentane ring), X-ray crystallography using anomalous dispersion could be employed to determine its absolute configuration (R or S).

Molecular Packing and Intermolecular Interactions in the Solid State

While the specific single-crystal X-ray diffraction data for this compound is not extensively detailed in the available literature, the molecular packing and intermolecular interactions can be predicted based on the known behavior of related imidazole-containing structures. The molecule possesses key functional groups capable of forming robust hydrogen bonds: the hydroxyl (-OH) group on the cyclopentanol ring, and both the pyrrole-like N-H donor and the pyridine-like N acceptor of the imidazole ring.

It is anticipated that the crystal structure would be heavily stabilized by a network of hydrogen bonds. The most prominent interaction would likely be O–H···N hydrogen bonds, where the hydroxyl group acts as a donor to the lone pair on the sp²-hybridized nitrogen atom of an adjacent imidazole ring. researchgate.netmdpi.com This type of interaction is a common and strong feature in the crystal engineering of imidazole alcohols.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | -OH (Cyclopentanol) | N (Imidazole) | Primary interaction forming dimers or chains. |

| Strong Hydrogen Bond | N-H (Imidazole) | -OH (Cyclopentanol) | Cross-linking of primary structural motifs. |

| Weak Hydrogen Bond | C-H (Imidazole/Cyclopentane) | O (Cyclopentanol) | Stabilization of the 3D network. |

| Weak Hydrogen Bond | C-H (Imidazole/Cyclopentane) | N (Imidazole) | Further stabilization of the crystal lattice. |

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would provide characteristic ions that confirm its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the unambiguous determination of the elemental composition. researchgate.net For this compound (C₈H₁₂N₂O), the calculated exact mass of the molecular ion [M]⁺ is 152.09496 Da. HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.

The fragmentation pathways can be predicted based on the stability of the resulting carbocations and neutral losses. A primary fragmentation step would likely involve the loss of a water molecule (18.01056 Da) from the cyclopentanol moiety, a common process for alcohols, leading to a stable cation at m/z 134.08440. Subsequent fragmentation could involve the cleavage of the cyclopentene (B43876) ring or the imidazole moiety. The imidazole ring itself can fragment through the loss of HCN (27.01090 Da). researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

| Proposed Fragment Ion | Formula | Calculated Exact Mass (Da) | Plausible Origin |

|---|---|---|---|

| [M]⁺ | C₈H₁₂N₂O | 152.09496 | Molecular Ion |

| [M-H₂O]⁺ | C₈H₁₀N₂ | 134.08440 | Loss of water from cyclopentanol |

| [C₅H₅N₂]⁺ | C₅H₅N₂ | 93.04527 | Cleavage of the bond between imidazole and cyclopentane rings |

| [C₅H₉O]⁺ | C₅H₉O | 85.06534 | Cleavage of the bond between rings, charge on cyclopentanol fragment |

| [C₄H₅N]⁺ | C₄H₅N | 67.04220 | Loss of HCN from the [C₅H₅N₂]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. The spectra of this compound would be characterized by absorption bands corresponding to the vibrations of its hydroxyl, imidazole, and cyclopentane moieties. ijstr.orgmdpi.com

The most distinct band in the IR spectrum would be a broad absorption in the 3600–3200 cm⁻¹ region, characteristic of the O–H stretching vibration of the alcohol, which is often broadened due to hydrogen bonding. mdpi.com The N–H stretching of the imidazole ring is expected to appear as a sharper peak around 3150-3050 cm⁻¹. nist.gov C–H stretching vibrations from the aromatic imidazole ring and the aliphatic cyclopentane ring would be observed in the 3100–3000 cm⁻¹ and 3000–2850 cm⁻¹ regions, respectively. mdpi.com

The fingerprint region (below 1600 cm⁻¹) would contain a series of bands characteristic of the imidazole and cyclopentane rings. C=N and C=C stretching vibrations of the imidazole ring typically appear in the 1550–1400 cm⁻¹ range. ijstr.org C-O stretching of the tertiary alcohol would be found in the 1150-1050 cm⁻¹ region. In-plane and out-of-plane bending vibrations for C-H and N-H groups would also be present, providing a unique fingerprint for the compound. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Spectroscopy Type | Notes |

|---|---|---|---|

| 3600–3200 | O–H stretch (alcohol) | IR | Broad band, indicative of hydrogen bonding. |

| 3150–3050 | N–H stretch (imidazole) | IR, Raman | Typically a sharp to medium band. |

| 3100–3000 | C–H stretch (imidazole) | IR, Raman | Aromatic C-H stretching. |

| 3000–2850 | C–H stretch (cyclopentane) | IR, Raman | Aliphatic C-H symmetric and asymmetric stretching. |

| 1550–1450 | C=N stretch (imidazole) | IR, Raman | Characteristic of the imidazole ring. |

| 1480–1400 | C=C stretch (imidazole) | IR, Raman | Ring stretching mode. |

| 1150–1050 | C–O stretch (tertiary alcohol) | IR | Strong intensity band. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the imidazole ring acts as the primary chromophore responsible for UV absorption. The cyclopentanol moiety is an auxochrome and does not absorb in the typical UV-Vis range (200-800 nm) but can influence the absorption of the imidazole ring.

The UV spectrum of the parent 1H-imidazole in a neutral solvent shows a strong absorption band around 207-210 nm. nist.gov This absorption is attributed to a π → π* electronic transition within the conjugated system of the imidazole ring. ijstr.org It is expected that this compound would exhibit a similar absorption profile. The attachment of the cyclopentanol group at the C2 position may cause a slight shift in the absorption maximum (λmax), either a bathochromic shift (to longer wavelength) or a hypsochromic shift (to shorter wavelength), depending on the solvent and electronic effects. However, since the cyclopentanol group is not conjugated with the imidazole ring, this effect is likely to be minimal.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Predicted λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Imidazole Ring | ~210 | π → π* | The primary absorption band. The exact λmax may be influenced by the solvent and the cyclopentanol substituent. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Chiral Compounds

The carbon atom of the cyclopentanol ring attached to the imidazole ring (C1) is a stereocenter, making this compound a chiral molecule. As such, its enantiomers will interact differently with circularly polarized light, a property that can be measured using Electronic Circular Dichroism (ECD) spectroscopy. ECD is a powerful technique for determining the absolute configuration and studying the conformational preferences of chiral molecules in solution. mdpi.com

The ECD spectrum of this compound would be dominated by the electronic transitions of the imidazole chromophore. Although the imidazole ring itself is achiral, its electronic transitions become chiroptically active due to the perturbation from the chiral cyclopentanol moiety. The resulting ECD spectrum would display positive or negative Cotton effects corresponding to the π → π* transitions of the imidazole ring.

The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the chromophore relative to the chiral center. mdpi.com Therefore, the conformation of the cyclopentanol ring and the rotational orientation around the C-C bond connecting the two rings would significantly impact the ECD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra for different stereoisomers and conformers, allowing for the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. mdpi.com

Compound Index

Computational and Theoretical Chemistry Studies of 1 1h Imidazol 2 Yl Cyclopentan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of chemical compounds at the atomic level. For a molecule like 1-(1H-imidazol-2-yl)cyclopentan-1-ol, these methods can provide invaluable insights into its stability, reactivity, and potential interactions.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient approach for achieving accurate results.

For this compound, DFT would be employed to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are often more computationally demanding than DFT.

For this compound, ab initio calculations could be used to refine the results obtained from DFT. For instance, high-level ab initio methods can provide benchmark values for the electronic energy and molecular geometry. Comparing DFT results with those from ab initio calculations helps to validate the chosen DFT functional and basis set, ensuring the reliability of the computational model for predicting the properties of this and related molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The characteristics of these orbitals for this compound would offer significant predictions about its chemical behavior.

Highest Occupied Molecular Orbital (HOMO) Characteristics

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. For this compound, the analysis of the HOMO would involve identifying its energy level and its spatial distribution across the molecule. The location of the HOMO density indicates the regions of the molecule that are most likely to be attacked by electrophiles. In imidazole (B134444) derivatives, the HOMO is often localized on the imidazole ring, highlighting its role in charge transfer interactions.

Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy and location of the LUMO are critical for determining where a nucleophilic attack will occur. A lower LUMO energy suggests a greater ability to accept electrons. For this compound, the LUMO would likely be distributed over the imidazole ring, and its characteristics would be essential for predicting the molecule's reactivity with nucleophiles.

Energy Gap (ΔE) and Reactivity Predictions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable.

Conformational Analysis and Energy Minima

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound, which has multiple rotatable bonds and a non-planar cyclopentanol (B49286) ring. Theoretical methods are employed to identify stable conformers and determine their relative energies.

The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. Exploring the PES is essential for locating all possible stable conformations, which correspond to local minima on this surface. nih.gov Methods for PES exploration range from systematic grid searches for simple systems to more advanced metaheuristics and evolutionary algorithms for complex molecules, which can guide quantum chemical computations to efficiently sample the most relevant regions of the PES. liverpool.ac.uk

For this compound, the key degrees of freedom include the rotation around the C-C bond connecting the cyclopentanol and imidazole rings and the puckering of the cyclopentane (B165970) ring. Computational tools can map out the PES to identify low-energy conformers, providing a foundational understanding of the molecule's preferred shapes.

The relative stability of different conformers is determined by a combination of steric and electronic effects, including intramolecular hydrogen bonding. In this compound, the hydroxyl (-OH) group can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as acceptors.

Theoretical studies on similar molecules, such as 1-hydroxy-1H-imidazole derivatives, have shown the formation of short, stable intramolecular hydrogen bonds (e.g., O–H⋯N or O–H⋯O). rsc.org For the title compound, a key stabilizing interaction would be the intramolecular hydrogen bond between the hydroxyl proton and the sp²-hybridized nitrogen atom of the imidazole ring. Density Functional Theory (DFT) calculations can be used to quantify the strength of this interaction and its effect on conformational preference. The presence of such a bond would significantly lower the energy of specific conformers, making them more populated at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing relative energies calculated by a method like DFT. Lower energy indicates higher stability.

| Conformer | Key Dihedral Angle (°) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~10 | Yes | 0.00 |

| B | ~180 | No | 3.5 |

| C | ~90 | No | 5.2 |

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the analysis of experimental data. DFT is a widely used method for calculating NMR chemical shifts and vibrational frequencies with high accuracy. semanticscholar.orgmdpi.com

For this compound, DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are crucial for assigning peaks in experimental spectra. The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H shifts in some cases. nih.gov Calculations would likely show distinct shifts for the protons on the imidazole and cyclopentanol rings, with the hydroxyl proton's shift being particularly sensitive to hydrogen bonding and solvent effects.

Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed. These calculations help in assigning specific vibrational modes to the observed spectral bands, such as the O-H stretch, C-N stretches of the imidazole ring, and various C-H bending and stretching modes. semanticscholar.org

Table 2: Predicted vs. Hypothetical Experimental Spectroscopic Data This interactive table compares theoretically predicted spectroscopic data with plausible experimental values for key atoms and bonds in the molecule.

| Parameter | Group/Atom | Predicted Value (DFT) | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | -OH | 5.4 | 5.1 |

| ¹³C NMR Chemical Shift (ppm) | C-OH (Cyclopentane) | 78.5 | 79.2 |

| ¹³C NMR Chemical Shift (ppm) | C2 (Imidazole) | 148.0 | 147.5 |

| Vibrational Frequency (cm⁻¹) | O-H Stretch (H-bonded) | 3450 | 3465 |

| Vibrational Frequency (cm⁻¹) | C=N Stretch (Imidazole) | 1580 | 1585 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics calculations are excellent for static properties of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, providing a view of molecular flexibility, conformational transitions, and solvation structure. pensoft.net

For this compound, an MD simulation in a solvent like water would reveal how solvent molecules arrange around the solute, forming hydrogen bonds with the hydroxyl group and imidazole nitrogens. This explicit modeling of the solvent shell provides a more realistic understanding of the molecule's behavior in solution compared to implicit solvent models. Key outputs from MD simulations include trajectories of atomic positions, root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions to characterize the solvation structure.

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate and corresponds to a first-order saddle point on the PES.

For reactions involving this compound, such as dehydration or oxidation, DFT calculations can be used to model the proposed mechanism. By identifying the structures and energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. Techniques like Quasi-Newton methods are used to locate the TS geometry, and Intrinsic Reaction Coordinate (IRC) calculations can confirm that the identified TS correctly connects the reactants and products. nih.gov This modeling provides fundamental insights into the reaction's feasibility and kinetics.

Prediction of Chemical Adsorption Mechanisms

Understanding how molecules interact with surfaces is critical in fields like catalysis, materials science, and corrosion prevention. Imidazole and its derivatives are well-known for their ability to act as corrosion inhibitors, which involves their adsorption onto metal surfaces. nih.gov

Computational methods, particularly DFT, can be used to model the adsorption of this compound onto a surface (e.g., a metal oxide or a carbon-based material). researchgate.net These simulations can predict the most stable adsorption geometry, calculate the adsorption energy, and analyze the nature of the molecule-surface bonding. For this compound, adsorption would likely be mediated by the lone pair electrons on the imidazole nitrogen atoms and the oxygen atom of the hydroxyl group. Such studies can predict whether the adsorption is physical (physisorption) or chemical (chemisorption) and identify the specific atoms involved in the interaction.

Derivatives and Analogs of 1 1h Imidazol 2 Yl Cyclopentan 1 Ol

Synthesis of Substituted Imidazole-Cyclopentanol Scaffolds

The core structure of 1-(1H-imidazol-2-yl)cyclopentan-1-ol and its substituted analogs can be constructed through several synthetic pathways. A primary and effective method involves the reaction of a 2-lithioimidazole intermediate with cyclopentanone (B42830) or a substituted cyclopentanone.

This synthesis typically begins with the protection of the N-1 position of the imidazole (B134444) ring, often with a triphenylmethyl (trityl) group, to enhance its stability and prevent side reactions. The protected imidazole is then lithiated at the C-2 position using a strong base like n-butyllithium at low temperatures. This step is highly selective and generates a potent nucleophile. nih.govrsc.org The resulting 2-lithio-1-(triphenylmethyl)imidazole is then reacted with cyclopentanone. Subsequent acidic workup removes the protecting group and protonates the alkoxide to yield the tertiary alcohol, this compound. rsc.org

To create derivatives with substitutions on the cyclopentanol (B49286) ring, the synthesis can start with appropriately substituted cyclopentanones. For instance, using 3-methylcyclopentanone (B121447) would result in a methyl group at the 3-position of the final product.

Alternatively, substituted imidazole rings can be synthesized first, followed by the addition of the cyclopentanol moiety. Classical methods like the Debus-Radiszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), can be employed to generate imidazoles with various substituents at the C-4 and C-5 positions. pharmaguideline.comresearchgate.net These substituted imidazoles can then be protected and subjected to the lithiation and ketone-addition sequence described above.

Modern synthetic approaches, including microwave-assisted and metal-catalyzed reactions, offer efficient ways to prepare a diverse range of structurally varied imidazole derivatives that can serve as precursors. researchgate.netjopir.in

Strategies for Functional Group Diversification on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the C-4 and C-5 positions. globalresearchonline.netslideshare.net This reactivity allows for the introduction of a wide array of functional groups.

Halogenation: The imidazole ring can be readily halogenated. For example, bromination can be achieved using bromine in chloroform, potentially leading to 2,4,5-tribromoimidazole (B189480) if all positions are unsubstituted and reactive. uobabylon.edu.iq Selective halogenation can be achieved by controlling the reaction conditions or by using blocking groups.

Nitration: Nitration of the imidazole ring can be performed using a mixture of nitric acid and sulfuric acid, which introduces a nitro group, a versatile functional group that can be further transformed (e.g., reduced to an amino group). uobabylon.edu.iq

N-Alkylation: The N-1 nitrogen of the imidazole ring can be alkylated using various alkylating agents, such as alkyl halides or dialkyl sulfates, often under basic conditions. nih.govciac.jl.cn This modification can significantly alter the electronic properties and steric environment of the molecule. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by electronic and steric effects of the existing substituents. otago.ac.nz For instance, electron-withdrawing groups at the 4(5)-position tend to direct alkylation to the more distant nitrogen atom. otago.ac.nz

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation reactions have emerged as a powerful tool for functionalizing all three C-H bonds of the imidazole core, allowing for the synthesis of mono-, di-, and triarylimidazoles. nih.gov

These diversification strategies provide access to a broad library of derivatives with modified electronic and steric properties on the imidazole moiety.

Strategies for Functional Group Diversification on the Cyclopentanol Ring

The cyclopentanol ring offers several avenues for functional group diversification, primarily leveraging the reactivity of the tertiary alcohol and the carbocyclic framework.

Reactions of the Tertiary Alcohol: The hydroxyl group can be converted into other functional groups. Esterification or etherification can be used to introduce a variety of substituents. Dehydration of the tertiary alcohol, typically under acidic conditions, can lead to the formation of a cyclopentene (B43876) derivative. This introduces a double bond that can be further functionalized through reactions like epoxidation, dihydroxylation, or hydrogenation.

Ring Expansion and Contraction: The five-membered cyclopentane (B165970) ring can be modified through ring expansion or contraction reactions, providing access to different carbocyclic cores. For instance, reactions like the Tiffeneau-Demjanov rearrangement can be used to expand the cyclopentane ring to a cyclohexane (B81311) ring. baranlab.orgwikipedia.org These rearrangements often proceed through carbocation intermediates, and their outcomes can be influenced by the substituents present on the ring. youtube.com Conversely, ring contraction methods, such as the Favorskii rearrangement of an α-haloketone derived from the cyclopentanol, could potentially yield cyclobutane (B1203170) derivatives. wikipedia.org

C-H Functionalization: Modern synthetic methods also allow for the direct functionalization of C-H bonds on the cyclopentane ring, although selectivity can be a challenge. These methods can introduce new substituents directly onto the carbocyclic framework.

Stereoisomer Synthesis and Separation

The carbon atom C-1 of the cyclopentanol ring in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are critical for studying their distinct properties.

Asymmetric Synthesis: The enantioselective synthesis of tertiary alcohols is a significant challenge in organic chemistry. eurekaselect.com Several methods can be employed to produce an enantiomerically enriched product directly:

Chiral Catalysts: The addition of the 2-lithioimidazole to cyclopentanone can be mediated by a chiral ligand or catalyst. This approach aims to create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. bris.ac.ukacs.org

Chiral Auxiliaries: A chiral auxiliary can be attached to the ketone or the imidazole nucleophile. The auxiliary directs the addition reaction to occur from a specific face, leading to a diastereomeric intermediate. Subsequent removal of the auxiliary yields the enantiomerically enriched tertiary alcohol. nih.gov

Separation of Enantiomers (Resolution): When the synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques are required to separate them. libretexts.orglibretexts.org

Diastereomeric Salt Formation: A common method for resolving racemic alcohols is to react them with an enantiomerically pure chiral acid. libretexts.orgwikipedia.org This reaction forms a mixture of two diastereomeric esters. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization. wikipedia.org After separation, hydrolysis of the individual diastereomers regenerates the pure enantiomers of the alcohol and the chiral acid. libretexts.orglibretexts.org

Chiral Chromatography: Chiral column chromatography is a powerful technique for separating enantiomers. ntu.edu.sglibretexts.org In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates, which allows for their separation. ntu.edu.sglibretexts.orgresearchgate.net Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be used for this purpose. nih.gov

Comparative Chemical Reactivity Studies of Derivatives

The introduction of different functional groups on either the imidazole or cyclopentanol ring can significantly alter the chemical reactivity of the parent molecule. Comparative studies of these derivatives provide insights into the electronic and steric effects of the substituents.

Imidazole Ring Reactivity: The basicity of the imidazole ring is a key aspect of its reactivity. The pKa of the conjugate acid of imidazole is approximately 7, but this value is highly sensitive to substituents. nih.gov

Electron-Donating Groups (EDGs) such as alkyl or methoxy (B1213986) groups on the imidazole ring increase the electron density, making the ring more basic and more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs) like nitro or halide groups decrease the electron density, which lowers the basicity of the ring and deactivates it towards electrophilic substitution. nih.gov

Cyclopentanol Ring Reactivity: The reactivity of the tertiary alcohol is influenced by substituents on the cyclopentane ring. acs.orgacs.org

Steric Hindrance: Bulky substituents near the hydroxyl group can sterically hinder reactions at this site, such as esterification.

Electronic Effects: Electron-withdrawing groups on the cyclopentane ring can affect the stability of potential carbocation intermediates formed during reactions like dehydration, thus influencing the reaction rate and product distribution.

Comparing the rates of specific reactions, such as the N-alkylation of the imidazole or the dehydration of the tertiary alcohol, across a series of derivatives allows for a quantitative assessment of these substituent effects.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of the derivatives and their reactivity. These studies are fundamental for understanding reaction mechanisms and for designing molecules with specific chemical properties. researchgate.netjopir.in

For the derivatives of this compound, SRR studies would involve systematically varying substituents at different positions and measuring their impact on a specific reactivity parameter. For example, one could study the effect of substituents on the pKa of the imidazole ring.

The relationship can often be quantified using Hammett plots or similar linear free-energy relationships, which correlate reaction rates or equilibrium constants with substituent constants (e.g., σ, σ+, σ-) that represent the electronic effect of a substituent.

A hypothetical SRR study might reveal that for a series of 4-substituted imidazole derivatives, there is a linear correlation between the pKa of the imidazole nitrogen and the Hammett σ constant of the substituent at the 4-position. Such a study would confirm that the basicity of the imidazole ring in this scaffold is primarily governed by the inductive and resonance effects of the substituents, which is a well-established principle in imidazole chemistry. researchgate.netquora.com

The table below illustrates a hypothetical dataset for an SRR study on the basicity of substituted imidazole-cyclopentanol scaffolds.

| Substituent (R) at C4 of Imidazole | Hammett Constant (σp) | Measured pKa |

|---|---|---|

| -NO2 | 0.78 | 5.8 |

| -Cl | 0.23 | 6.5 |

| -H | 0.00 | 7.0 |

| -CH3 | -0.17 | 7.3 |

| -OCH3 | -0.27 | 7.5 |

This systematic approach allows for a deeper understanding of how structural modifications influence the chemical behavior of the this compound scaffold and its derivatives. mdpi.comresearchgate.net

Applications in Chemical Synthesis and Catalysis

Utilization as Synthetic Intermediates

Synthetic intermediates are compounds that serve as stepping stones in the construction of more complex molecules. The dual functionality of 1-(1H-imidazol-2-yl)cyclopentan-1-ol, featuring both a nucleophilic imidazole (B134444) ring and a hydroxyl group, theoretically positions it as a versatile precursor.

Building Block for Complex Molecules

The imidazole moiety is a common feature in many biologically active compounds and functional materials. nih.gov As such, this compound could potentially be employed as a building block to introduce the imidazolyl-cyclopentanol substructure into larger molecular frameworks. However, specific examples of its use in the synthesis of more complex molecules are not documented in the reviewed scientific literature. General synthetic strategies for 2-substituted imidazoles often involve multi-step processes, and while this compound could be a target, its subsequent use as a building block is not yet reported. google.comresearchgate.netresearchgate.net

Role as Ligands in Organometallic Chemistry

The nitrogen atoms of the imidazole ring possess lone pairs of electrons, making them excellent donors for coordination with metal centers. wikipedia.org This property is the foundation for the extensive use of imidazole derivatives as ligands in organometallic chemistry.

Design and Synthesis of Metal Complexes

The design and synthesis of metal complexes with imidazole-containing ligands is a well-established area of research. nih.gov These ligands can coordinate to a wide variety of transition metals, forming complexes with diverse geometries and electronic properties. jocpr.comresearchgate.net In principle, this compound could act as a bidentate ligand, coordinating through one of the imidazole nitrogens and the oxygen of the hydroxyl group. Despite this potential, there are no specific reports in the literature detailing the design or synthesis of metal complexes explicitly using this compound as a ligand.

Catalytic Activity in Organic Reactions

Metal complexes bearing imidazole-based ligands have found broad applications in catalysis, facilitating a range of organic transformations. nih.gov The electronic and steric properties of the imidazole ligand can be tuned to influence the activity and selectivity of the metal catalyst. acs.org While the potential for catalytic activity of metal complexes derived from this compound can be inferred from the general behavior of related imidazole-alcohol ligands, no specific studies on its catalytic applications have been published. uobasrah.edu.iq

Applications in Materials Science

Imidazole derivatives are utilized in the development of various materials, including polymers and metal-organic frameworks (MOFs), due to their coordinating ability and thermal stability. The incorporation of imidazole-containing molecules can impart specific functionalities to the resulting materials. A search of the existing literature, however, did not yield any studies on the application of this compound in materials science.

Elucidation of Adsorption Mechanisms in Surface Chemistry

The study of how molecules interact with and adsorb onto surfaces is crucial for applications such as corrosion inhibition and sensor development. Imidazole derivatives have been investigated for their ability to adsorb on metal surfaces, often forming protective layers. icrc.ac.irresearchgate.net The adsorption mechanism can involve either physisorption, through electrostatic interactions, or chemisorption, through the formation of coordinate bonds between the imidazole nitrogen atoms and the metal surface. nih.govrsc.org Computational studies on related imidazole derivatives have been used to predict their adsorption behavior. researchgate.net Nevertheless, there is no specific research available that elucidates the adsorption mechanisms of this compound in surface chemistry.

Insufficient Information Available for this compound

Following a comprehensive search for the chemical compound this compound, it has been determined that there is a lack of specific scientific literature and data pertaining to its applications in chemical synthesis, catalysis, and corrosion inhibition. The search did not yield detailed research findings, mechanistic insights, or information on its use in the development of novel reagents and auxiliaries as required by the specified article outline.

General information on imidazole and its derivatives suggests their potential utility in these fields. For instance, the imidazole moiety is a known component in various catalysts and corrosion inhibitors due to its coordination properties and ability to form protective films on metal surfaces. However, without specific studies on this compound, any discussion would be speculative and not based on the detailed, compound-specific research findings required.

Therefore, this article cannot be generated as requested due to the absence of specific data for this compound in the specified areas of application.

Compound Names Mentioned

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. numberanalytics.com Future research on 1-(1H-imidazol-2-yl)cyclopentan-1-ol should prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current potential syntheses might rely on multi-step processes involving organometallic reagents and stoichiometric amounts of activating agents. A forward-looking approach would involve exploring one-pot multicomponent reactions (MCRs), which offer a streamlined pathway to complex molecules by combining three or more reactants in a single operation. nih.gov Such strategies have been successfully applied to various imidazole (B134444) derivatives, often resulting in high yields and simplified purification. asianpubs.orgindexcopernicus.com

Furthermore, the adoption of greener solvents, such as water or bio-renewable alcohols, and the use of heterogeneous catalysts that can be easily recovered and recycled would significantly enhance the sustainability of the synthesis. researchgate.netresearchgate.netnih.gov Acceptorless dehydrogenative coupling (ADC) strategies, which use alcohols as starting materials and generate only water and hydrogen as byproducts, represent another promising frontier for the sustainable synthesis of N-heterocycles and could be adapted for this target molecule. rsc.org

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route (Hypothetical) | Proposed Sustainable Route |

| Starting Materials | Protected imidazole, organometallic cyclopentyl reagent | Imidazole, cyclopentanone (B42830), etc. |

| Reaction Type | Multi-step Grignard/organolithium addition | One-pot, multicomponent reaction |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst |

| Solvent | Anhydrous organic solvents (e.g., THF, ether) | Green solvents (e.g., water, ethanol) researchgate.net |

| Byproducts | Metal salts, organic waste | Water, H2 (in ADC routes) rsc.org |

| Energy Input | Potentially high (reflux conditions) | Lower energy (e.g., microwave-assisted) nih.gov |

Advanced Mechanistic Studies using In Situ Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new chemical reactivity. Advanced in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful lens through which to observe reactions in real-time. researchgate.netrptu.de These methods allow for the direct monitoring of reactant consumption, intermediate formation, and product generation without disturbing the reaction system. nih.gov

For the synthesis of this compound, in situ FTIR could track the vibrational changes associated with key functional groups, providing kinetic data and identifying transient intermediates. youtube.com Similarly, in situ NMR spectroscopy can provide detailed structural information on species in solution, helping to elucidate complex reaction pathways and equilibria. acs.orgrsc.orgrsc.org Applying these techniques could answer fundamental questions about the formation of this molecule, such as the precise role of catalysts, the nature of key intermediates, and the factors controlling selectivity. This knowledge would be invaluable for rationally designing more efficient synthetic processes.

Exploration of Novel Chemical Transformations

The bifunctional nature of this compound, possessing both a nucleophilic imidazole ring and a tertiary hydroxyl group, makes it an attractive substrate for exploring novel chemical transformations. The imidazole moiety can act as a ligand for transition metals, a proton donor/acceptor, or a nucleophile, while the hydroxyl group can be targeted for oxidation, substitution, or elimination reactions.

Future research could focus on:

Catalysis: Utilizing the compound as a ligand in homogeneous catalysis. The nitrogen atoms of the imidazole ring can coordinate with metal centers, potentially creating novel catalysts for reactions like cross-coupling, hydrogenation, or oxidation.

Derivatization: The tertiary alcohol can be a starting point for creating esters, ethers, or halides, each with potentially unique chemical properties. Dehydration could lead to the formation of an alkene, providing another avenue for functionalization.

Ring-Opening and Rearrangement: Under specific conditions, the cyclopentanol (B49286) ring could undergo rearrangement or ring-opening reactions, leading to the synthesis of entirely new molecular scaffolds.

Design of Next-Generation Derivatives with Tailored Reactivity

Building upon the exploration of novel transformations, a significant research avenue is the rational design of derivatives with tailored chemical reactivity and properties. Structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry, can be applied to understand how structural modifications influence chemical behavior. jopir.inresearchgate.netmdpi.com

By systematically introducing various substituents onto the imidazole or cyclopentane (B165970) rings, it is possible to modulate the electronic and steric properties of the molecule. For example, adding electron-withdrawing groups to the imidazole ring would decrease its basicity and nucleophilicity, while bulky groups on the cyclopentane ring could direct the stereochemical outcome of subsequent reactions. This pharmacophore-based approach allows for the creation of a library of "next-generation" compounds with fine-tuned properties for specific applications in catalysis, materials science, or as building blocks in organic synthesis. nih.govtci-thaijo.orgscilit.com

Table 2: Potential Derivatives and Their Tailored Properties

| Derivative Type | Structural Modification | Potential Tailored Property |

| Electronically-Tuned Ligand | Nitro- or cyano- group on imidazole ring | Altered metal-binding affinity for catalysis |

| Chiral Catalyst | Chiral substituent on cyclopentane ring | Enantioselective transformations |

| Reactive Intermediate Precursor | Esterification of the hydroxyl group | Precursor for elimination to form a specific alkene |

| Polymer Monomer | Addition of a polymerizable group (e.g., vinyl) | Building block for functional polymers |

| Hybrid Molecule | Linking to another functional motif (e.g., triazole) mdpi.com | Combined or enhanced chemical/biological activity |

Integration with Flow Chemistry and Automation Technologies

Modern chemical synthesis is increasingly benefiting from the integration of flow chemistry and automated platforms. geneonline.comresearchgate.net Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. springerprofessional.dedurham.ac.uksci-hub.se

A future research goal would be to translate the synthesis of this compound and its derivatives to a continuous flow process. mdpi.comuc.pt This would not only enable safer and more efficient production but also facilitate the sequential, multi-step synthesis of more complex molecules in a single, uninterrupted workflow. nih.gov Coupling a flow reactor with automated synthesis platforms, which use robotics for liquid handling, purification, and analysis, would allow for the rapid generation and optimization of a library of derivatives, accelerating the discovery cycle. nih.govresearchgate.net

High-Throughput Screening for Chemical Reactivity Discovery

High-throughput screening (HTS) is a powerful methodology that enables the rapid testing of thousands of chemical reactions in parallel. numberanalytics.com While traditionally used in drug discovery to screen for biological activity, HTS can be adapted for the discovery of new chemical reactivity and the optimization of reaction conditions. numberanalytics.comresearchgate.net

An unexplored avenue for this compound and its derivatives is the use of HTS to map their chemical reactivity. morressier.com By dispensing the parent compound or a library of its derivatives into microtiter plates and exposing them to a diverse array of reagents, catalysts, and reaction conditions, it would be possible to rapidly identify novel and unexpected transformations. acs.org This approach accelerates the discovery process, potentially uncovering unique catalytic activities or synthetic pathways that would be missed by conventional, hypothesis-driven research. Data from such screens can reveal new structure-reactivity relationships and identify "hit" compounds with desirable properties for further development. nih.gov

Table 3: Hypothetical HTS Workflow for Reactivity Screening

| Step | Action | Technology/Method | Purpose |

| 1. Library Preparation | Synthesize a diverse library of derivatives. | Automated Parallel Synthesis | Generate chemical diversity for screening. |

| 2. Plate Stamping | Dispense derivatives into 384-well plates. | Robotic Liquid Handler | Prepare for parallel reactions. |

| 3. Reagent Addition | Add a diverse set of catalysts and reagents. | Nanoliter Dispensing | Expose the library to a wide range of chemical environments. |

| 4. Incubation | Maintain plates under various conditions (T, P). | Automated Incubators | Allow reactions to proceed. |

| 5. Analysis | Rapidly analyze each well for product formation. | High-Throughput Mass Spectrometry, Spectroscopy | Identify successful ("hit") reactions. |

| 6. Data Processing | Analyze results to identify reactivity patterns. | Cheminformatics Software | Extract meaningful structure-reactivity relationships. |

Q & A

Q. Resolving Contradictions :